6-Bromopyridin-3-amine chemical properties and structure
6-Bromopyridin-3-amine chemical properties and structure
An In-depth Technical Guide to 6-Bromopyridin-3-amine: Chemical Properties, Structure, and Applications
Introduction
6-Bromopyridin-3-amine, a halogenated aminopyridine, is a vital bifunctional building block in synthetic and medicinal chemistry.[1] Its unique electronic structure, featuring an electron-donating amino group and an electron-withdrawing bromo group on an electron-deficient pyridine (B92270) ring, imparts versatile reactivity.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and drug development professionals. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs, making its derivatives, such as 6-Bromopyridin-3-amine, highly valuable.[1]
Chemical Structure and Properties
6-Bromopyridin-3-amine is a solid, often appearing as a light yellow or brown crystalline powder.[3][4] Its structure consists of a pyridine ring substituted with a bromine atom at position 6 and an amino group at position 3.
Identifiers and Chemical Formula
| Identifier | Value |
| IUPAC Name | 6-bromopyridin-3-amine[5][6][7] |
| CAS Number | 13534-97-9[1][5][7] |
| Molecular Formula | C₅H₅BrN₂[3][5][7] |
| Synonyms | 5-Amino-2-bromopyridine, 3-Amino-6-bromopyridine, 2-Bromo-5-aminopyridine[3][5][8] |
| InChI | InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2[5] |
| InChIKey | XTHKRYHULUJQHN-UHFFFAOYSA-N[1][5][6] |
| SMILES | C1=CC(=NC=C1N)Br[5][6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 173.01 g/mol [1][3][5] |
| Melting Point | 74-76 °C[3][6], 75-77 °C[4] |
| Boiling Point | 180 °C[3] |
| Density | 1.71 g/cm³[3], 1.835 g/cm³[6] |
| Appearance | Light yellow needles[3], Light brown crystalline powder[4], Solid[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 6-Bromopyridin-3-amine.
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¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to verify the positions of the substituents on the pyridine ring.[1]
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Infrared (IR) Spectroscopy: As a primary aromatic amine, its IR spectrum is expected to show characteristic bands. These include two N-H stretching bands between 3400-3250 cm⁻¹, an N-H bending vibration from 1650-1580 cm⁻¹, a strong C-N stretching band for aromatic amines between 1335-1250 cm⁻¹, and a broad N-H wagging band from 910-665 cm⁻¹.[9]
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of 173.01 g/mol and its fragmentation patterns.[1]
Synthesis and Experimental Protocols
Several synthetic routes are available for the preparation of 6-Bromopyridin-3-amine. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis from 3-Aminopyridine (B143674)
A common laboratory-scale method involves the direct bromination of 3-aminopyridine.
-
Methodology: This synthesis uses N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[1] The powerful directing effect of the amino group can, however, lead to a mixture of products, with bromination also potentially occurring at the 2- and 4-positions.[1] Careful control of reaction conditions is necessary to favor the desired 6-bromo isomer.
Hofmann Degradation
This route starts from 6-bromo-3-pyridinecarboxamide.
-
Methodology: The process involves a Hofmann degradation, where the starting carboxamide is treated with a hypobromite (B1234621) solution, typically prepared in-situ from bromine and a strong base like sodium hydroxide (B78521) or sodium methoxide.[1] The reaction proceeds through an N-bromoamide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to yield 6-Bromopyridin-3-amine.[1]
Reduction of 6-Bromo-3-nitropyridine
This two-step approach offers high yield and purity.
-
Methodology: The synthesis begins with the bromination of 3-nitropyridine (B142982) to produce 6-bromo-3-nitropyridine. The subsequent step is the reduction of the nitro group to an amine.[1] This reduction is commonly achieved through catalytic hydrogenation using a palladium catalyst.[1]
Reactivity and Key Reactions
The dual functionality of 6-Bromopyridin-3-amine makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceutical agents.[1][10]
Caption: Logical diagram of the dual reactivity of 6-Bromopyridin-3-amine.
Reactions at the Bromo Group: Cross-Coupling
The bromine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Reaction: This widely used palladium-catalyzed reaction couples the bromopyridine with an organoboron compound (e.g., boronic acid) to form a C-C bond.[1][2]
-
General Protocol: A degassed mixture of 6-Bromopyridin-3-amine (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (2.0 eq) is prepared in a solvent system like dioxane/water. A palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), is added, and the mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.[2]
-
-
Buchwald-Hartwig Amination: This reaction is key for forming C-N bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base.[1]
-
Stille Coupling: In this reaction, the bromopyridine is coupled with an organotin compound, also catalyzed by palladium, to form a C-C bond.[1]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reactions at the Amino Group
The amino group at the C3 position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization.
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Acylation and Sulfonylation: These reactions are often employed as a strategy to protect the amino group, moderating its activating effect during subsequent reactions on the pyridine ring.[2]
-
Diazotization and Sandmeyer Reaction: The amino group can be converted into a diazonium salt, which serves as a versatile intermediate.[2] Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of a wide range of substituents, including other halogens, cyano, and hydroxyl groups, further diversifying the pyridine core.[2]
Applications in Drug Development
The 3-aminopyridine scaffold is instrumental in the design of potent enzyme inhibitors and receptor modulators.[1] 6-Bromopyridin-3-amine serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs).[10]
-
Kinase Inhibitors: The scaffold is a core component in the synthesis of novel anti-cancer agents, particularly kinase inhibitors that target enzymes involved in tumor growth.[1] For instance, derivatives of the related 2-amino-5-bromopyridine (B118841) have shown inhibitory effects on the proliferation of various cancer cell lines.[1]
-
Targeted Therapies: The versatility of the 6-Bromopyridin-3-amine scaffold has led to its use in developing therapies targeting pathways like the Janus kinase (JAK)/STAT3 signaling pathway, which is often activated in cancers.[1] While not a direct derivative, the compound 6-bromoindirubin-3'-oxime (B1676677) has been shown to inhibit this pathway.[1] Similarly, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine are being explored for imaging α-synuclein aggregates in Parkinson's disease.[11]
Caption: Role of a kinase inhibitor derived from the aminopyridine scaffold.
Safety and Handling
6-Bromopyridin-3-amine is classified as an irritant. Proper safety precautions are critical during handling.
| Hazard Information | Details |
| GHS Hazard Statements | H315: Causes skin irritation.[3][5][6] H319: Causes serious eye irritation.[3][5][6] H335: May cause respiratory irritation.[3][5][6] |
| Signal Word | Warning[3][6][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] |
| Personal Protective Equipment (PPE) | Use of gloves, safety goggles, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.[1] |
| Storage | Store in a cool, dry place away from oxidizing agents.[1] Keep in a dark place, sealed, and at room temperature.[13] |
References
- 1. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-bromopyridin-3-amine, CAS No. 13534-97-9 - iChemical [ichemical.com]
- 4. parchem.com [parchem.com]
- 5. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. 6-BROMOPYRIDIN-3-AMINE | CAS 13534-97-9 [matrix-fine-chemicals.com]
- 8. 3-Amino-6-bromopyridine|lookchem [lookchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Atomfair 6-Bromopyridin-3-amine 5-Amino-2-bromopyridine, 2-Bromo-5-aminopyridine, 6-Bromo-3-pyridinamine C5H5BrN2 CAS 13534-97-9 - ATOMFAIR [atomfair.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]
- 13. 13534-97-9|6-Bromopyridin-3-amine|BLD Pharm [bldpharm.com]
